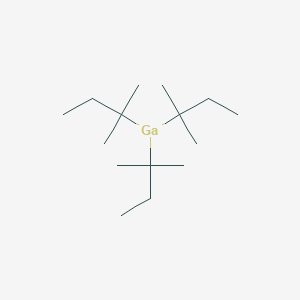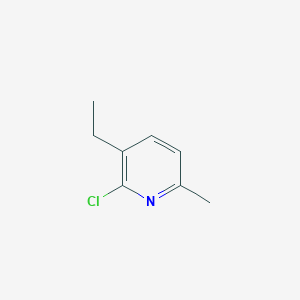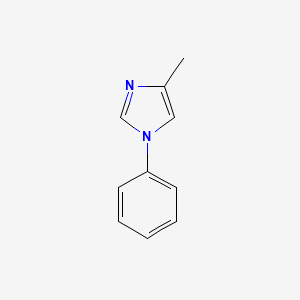
Tris(2-methylbutan-2-yl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methylbutan-2-yl)gallane is a chemical compound with the molecular formula C15H33Ga It is an organogallium compound where gallium is bonded to three 2-methylbutan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylbutan-2-yl)gallane typically involves the reaction of gallium trichloride with 2-methylbutan-2-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
GaCl3+3LiC5H11→Ga(C5H11)3+3LiCl
The reaction is usually conducted at low temperatures to control the reactivity of the organolithium reagent and to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of the inert atmosphere to prevent contamination and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-methylbutan-2-yl)gallane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxides.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The 2-methylbutan-2-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Gallium oxides (e.g., Ga2O3).
Reduction: Lower oxidation state gallium compounds.
Substitution: Various substituted gallium compounds depending on the reagents used.
Applications De Recherche Scientifique
Tris(2-methylbutan-2-yl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: Its potential use in biological systems is being explored, particularly in the context of gallium’s antimicrobial properties.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of gallium-containing materials, which have applications in electronics and optoelectronics.
Mécanisme D'action
The mechanism by which Tris(2-methylbutan-2-yl)gallane exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, including enzymes and cellular membranes. The pathways involved may include:
Binding to active sites of enzymes: This can inhibit or modify enzyme activity.
Interaction with cellular membranes: This can alter membrane permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-methylpropyl)gallane
- Tris(2-ethylhexyl)gallane
- Tris(2-methylpentan-2-yl)gallane
Uniqueness
Tris(2-methylbutan-2-yl)gallane is unique due to the specific steric and electronic effects imparted by the 2-methylbutan-2-yl groups. These effects can influence the compound’s reactivity and stability, making it distinct from other similar organogallium compounds.
Propriétés
| 166331-93-7 | |
Formule moléculaire |
C15H33Ga |
Poids moléculaire |
283.15 g/mol |
Nom IUPAC |
tris(2-methylbutan-2-yl)gallane |
InChI |
InChI=1S/3C5H11.Ga/c3*1-4-5(2)3;/h3*4H2,1-3H3; |
Clé InChI |
LOQPUMUWUPTDNX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)[Ga](C(C)(C)CC)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/no-structure.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)

![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)


